molecular formula C8H18N2 B3025401 (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine CAS No. 320778-92-5

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

Cat. No.: B3025401
CAS No.: 320778-92-5
M. Wt: 142.24 g/mol
InChI Key: FRDZGSBXKJXGNR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine compound with the molecular formula C8H18N2. This compound is characterized by its two methyl groups attached to the nitrogen atoms and its cyclohexane ring structure. It is widely used in various fields due to its unique chemical properties and chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with methylating agents. One common method is the nucleophilic substitution of (1R,2R)-cyclohexane-1,2-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amino groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its use in drug development, particularly in designing chiral drugs with specific pharmacological properties.

    Industry: It is employed in the synthesis of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to specific sites, influencing biochemical pathways and reactions. For instance, as a chiral ligand, it can induce asymmetry in catalytic processes, leading to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-cyclohexane-1,2-diamine: The parent compound without the dimethyl groups.

    (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine: The enantiomer of the compound.

    N1,N1-dimethyl-1,2-diaminopropane: A structurally similar compound with a propane backbone instead of cyclohexane.

Uniqueness

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is unique due to its specific chiral configuration and the presence of dimethyl groups, which enhance its steric and electronic properties. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial.

Properties

IUPAC Name

(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDZGSBXKJXGNR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460779
Record name Trans-N,N-Dimethylcyclohexane-1,2-Diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67198-21-4, 320778-92-5
Record name Trans-N,N-Dimethylcyclohexane-1,2-Diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Reactant of Route 4
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Reactant of Route 5
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Reactant of Route 6
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.